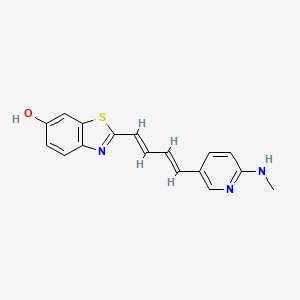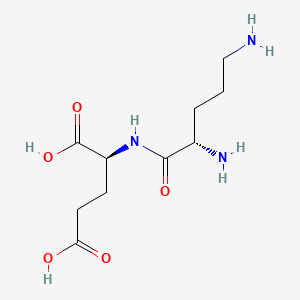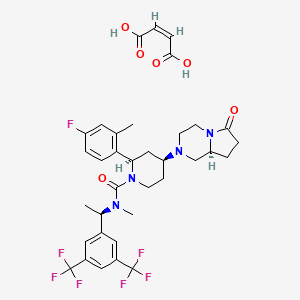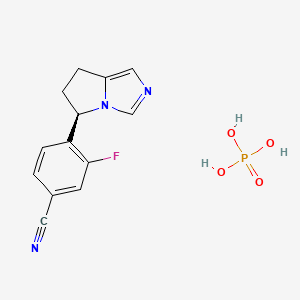
PBB3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinyl-butadienyl-benzothiazole (PBB3) is a compound primarily known for its use as a positron emission tomography (PET) tracer. It is specifically designed to detect tau protein aggregates in the brain, which are characteristic of neurodegenerative diseases such as Alzheimer’s disease . This compound has shown promise in providing high-contrast imaging of tau pathologies, making it a valuable tool in both research and clinical settings .
Métodos De Preparación
The synthesis of PBB3 involves several steps. One method includes the reaction of a tert-butyldimethylsilyl desmethyl precursor with carbon-11 methyl iodide using potassium hydroxide as a base, followed by deprotection . This method ensures the production of this compound with high radiochemical purity and specific activity . Industrial production methods for this compound are not widely documented, but the synthesis protocols are designed to be reproducible across multiple PET facilities .
Análisis De Reacciones Químicas
PBB3 undergoes various chemical reactions, including photoisomerization, where exposure to fluorescent light can lead to a decrease in its radiochemical purity . The compound is also subject to rapid metabolism in plasma, although it retains a significant proportion of its original form in brain tissue . Common reagents used in the synthesis of this compound include potassium hydroxide and carbon-11 methyl iodide . The major product formed from these reactions is the radiolabeled this compound, which is used for PET imaging .
Aplicaciones Científicas De Investigación
PBB3 is extensively used in scientific research, particularly in the field of neurodegenerative diseases. It serves as a PET tracer for imaging tau protein aggregates in the brain, providing insights into the progression of diseases like Alzheimer’s . The compound has also been used to study other tauopathies and to differentiate between Alzheimer’s and non-Alzheimer’s tauopathies . Additionally, this compound has applications in translational research, bridging the gap between animal models and human studies .
Mecanismo De Acción
PBB3 exerts its effects by binding to tau protein aggregates in the brain. The compound is designed to cross the blood-brain barrier and selectively bind to tau fibrils, allowing for high-contrast imaging of tau pathologies . The binding of this compound to tau aggregates enables the visualization of these structures using PET imaging, providing valuable information on the distribution and progression of tau-related diseases .
Comparación Con Compuestos Similares
While these compounds target similar binding sites, PBB3 has been shown to have its own unique binding site . This distinct binding property makes this compound a valuable tool for imaging tau pathologies with potentially fewer off-target effects compared to other tracers . The comparison highlights the uniqueness of this compound in providing high-contrast imaging of tau aggregates .
Propiedades
Número CAS |
1565796-97-5 |
|---|---|
Fórmula molecular |
C17H15N3OS |
Peso molecular |
309.38 |
Nombre IUPAC |
2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H15N3OS/c1-18-16-9-6-12(11-19-16)4-2-3-5-17-20-14-8-7-13(21)10-15(14)22-17/h2-11,21H,1H3,(H,18,19)/b4-2+,5-3+ |
Clave InChI |
LBCRWMJTAFCLCL-ZUVMSYQZSA-N |
SMILES |
CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PBB3; J3.303.052E; PBB-3; PBB 3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)


![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)






![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

